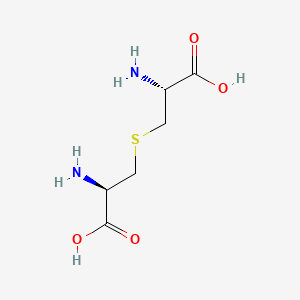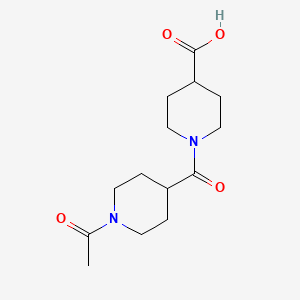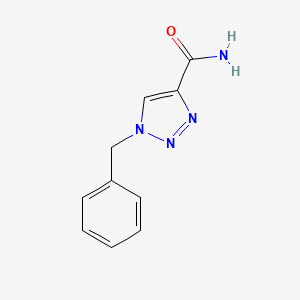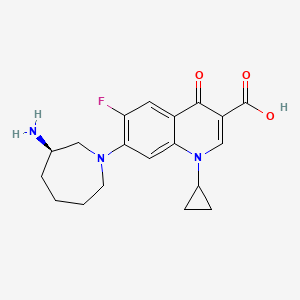
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its xanthylium core, which is a derivative of xanthene, and the presence of carboxyphenyl and ethylamino groups that contribute to its chemical reactivity and stability.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt typically involves multi-step organic reactions. One common method includes the condensation of 2-carboxybenzaldehyde with 3,6-bis(ethylamino)-2,7-dimethylxanthene under acidic conditions to form the xanthylium core. The cesium salt is then introduced through ion exchange or direct reaction with cesium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of high-purity reagents and controlled reaction environments is crucial to minimize impurities and optimize the production process.
化学反応の分析
Types of Reactions
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the xanthylium core to its corresponding xanthene form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the ethylamino and carboxyphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions (e.g., acidic, basic, or neutral).
Major Products
The major products formed from these reactions include quinone derivatives, reduced xanthene compounds, and substituted derivatives with modified functional groups.
科学的研究の応用
Chemistry
In chemistry, 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is used as a fluorescent dye due to its strong absorption and emission properties. It is also employed in the synthesis of other complex organic molecules.
Biology
The compound’s fluorescent properties make it useful in biological imaging and as a marker in various biochemical assays. It can be used to label proteins, nucleic acids, and other biomolecules for visualization under fluorescence microscopy.
Medicine
In medicine, this compound has potential applications in diagnostic imaging and as a therapeutic agent. Its ability to selectively bind to certain biological targets makes it a candidate for targeted drug delivery systems.
Industry
Industrially, this compound is used in the manufacturing of high-performance dyes and pigments. It is also utilized in the development of advanced materials with specific optical properties.
作用機序
The mechanism of action of 9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt involves its interaction with molecular targets through its functional groups. The carboxyphenyl group can form hydrogen bonds and electrostatic interactions, while the ethylamino groups can participate in nucleophilic and electrophilic reactions. These interactions enable the compound to bind to specific proteins, enzymes, or nucleic acids, influencing their activity and function.
類似化合物との比較
Similar Compounds
9-(2-Carboxyphenyl)-6-dimethylamino-3-xanthenone sulfate salt: This compound shares a similar xanthylium core but differs in its functional groups and counterion.
6-(N,N-Diethylamino)-9-(2-carboxyphenyl)-1,2,3,4-tetrahydroxanthylium Perchlorate: Another related compound with a similar core structure but different substituents and counterion.
Uniqueness
9-(2-Carboxyphenyl)-3,6-bis(ethylamino)-2,7-dimethylxanthylium Cesium Salt is unique due to its specific combination of functional groups and the presence of the cesium ion. This combination imparts distinct chemical reactivity, stability, and fluorescence properties, making it valuable for specialized applications in scientific research and industry.
特性
CAS番号 |
1254945-67-9 |
|---|---|
分子式 |
C₂₆H₂₇CsN₂O₃ |
分子量 |
548.41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










